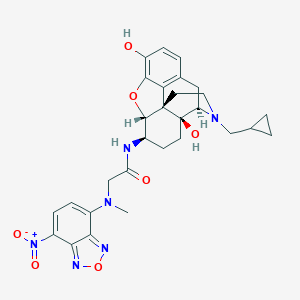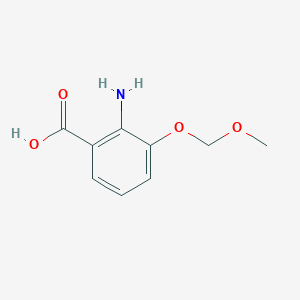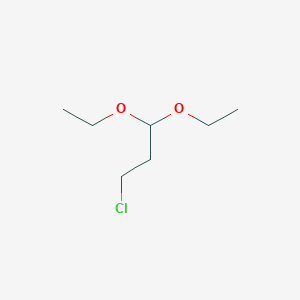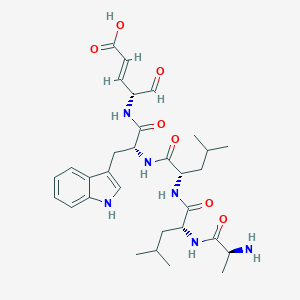
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is synthesized through a combination of chemical and enzymatic methods and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have potential applications in drug discovery and development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is not fully understood. However, studies have shown that it can interact with various cellular receptors and enzymes, leading to its biological effects. It has been shown to interact with toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. It can also inhibit the activity of bacterial enzymes such as sortase A, which is involved in the virulence of various bacterial strains. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have various biochemical and physiological effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and activating immune cells such as macrophages and dendritic cells. It can also inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis and membrane integrity. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using chemical and enzymatic methods. It has also been shown to have high purity and yield. However, one of the limitations of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is its cost, which can be a limiting factor for large-scale experiments. In addition, the mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is not fully understood, which can limit its application in some research studies.
Direcciones Futuras
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several potential future directions in research. It can be further studied for its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory, antimicrobial, and anticancer drugs. The mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can also be further elucidated to better understand its biological effects. In addition, the synthesis method of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can be optimized to reduce its cost and increase its yield for large-scale experiments.
Conclusion
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has shown promising results in various research studies. It can be synthesized using chemical and enzymatic methods and has potential applications in drug discovery and development. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several advantages for lab experiments, but its cost can be a limiting factor. Future research directions can focus on its potential applications in drug discovery and development, elucidation of its mechanism of action, and optimization of its synthesis method.
Métodos De Síntesis
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of protected amino acids that are coupled together using peptide bond formation. The resulting linear peptide is cyclized using a cyclization agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). Enzymatic synthesis involves the use of enzymes such as cyclodextrin glycosyltransferase (CGTase) or subtilisin to catalyze the cyclization reaction. Both methods have been shown to produce high yields of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) with high purity.
Propiedades
Número CAS |
140374-62-5 |
|---|---|
Nombre del producto |
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) |
Fórmula molecular |
C31H44N6O7 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(E,4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-17(2)12-24(35-28(41)19(5)32)30(43)36-25(13-18(3)4)31(44)37-26(29(42)34-21(16-38)10-11-27(39)40)14-20-15-33-23-9-7-6-8-22(20)23/h6-11,15-19,21,24-26,33H,12-14,32H2,1-5H3,(H,34,42)(H,35,41)(H,36,43)(H,37,44)(H,39,40)/b11-10+/t19-,21+,24+,25-,26+/m0/s1 |
Clave InChI |
ZWYUXHVDMBMPRH-HEZMLDQGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](/C=C/C(=O)O)C=O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=CC(=O)O)C=O)NC(=O)C(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=CC(=O)O)C=O)NC(=O)C(C)N |
Secuencia |
ALLWX |
Sinónimos |
cyclo(Leu-Leu-Trp-Glu-Ala) cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338C WS-7338C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



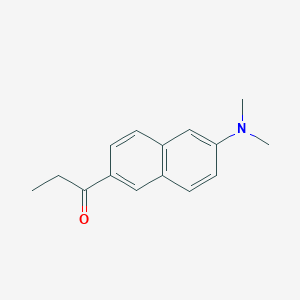
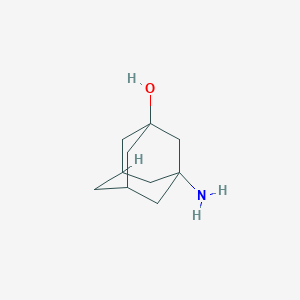
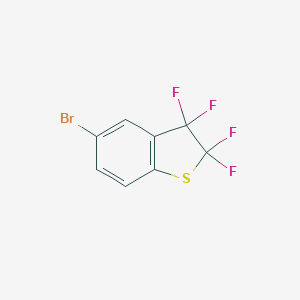
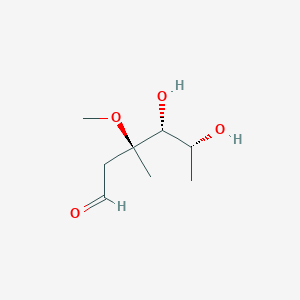
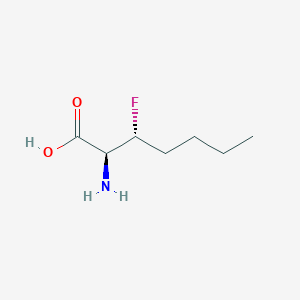
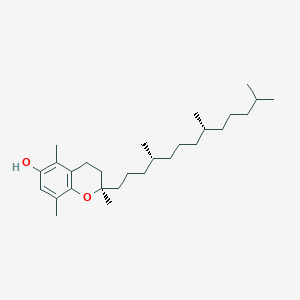
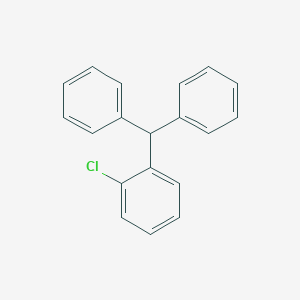
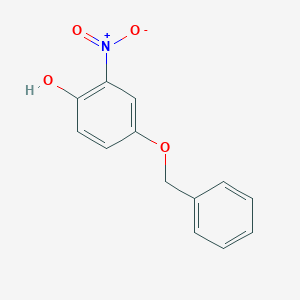
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
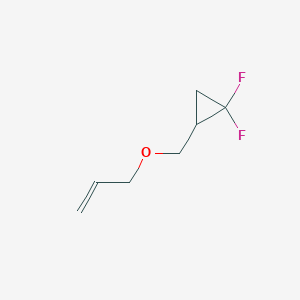
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
